N-Propyl vs. N-Isopropyl Lipophilicity Divergence
The target compound (N-propyl) exhibits a calculated LogP of 2.45, placing it in a lipophilicity range associated with favorable oral absorption while maintaining sufficient aqueous solubility for biochemical assays . In contrast, the closest commercially available analog, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-isopropylacetamide (CAS 923203-98-9), shows a calculated LogP of 1.99—a reduction of 0.46 log units . This difference corresponds to an approximately 2.9-fold lower octanol-water partition coefficient for the isopropyl analog. In fragment-based and lead-generation campaigns, such differences in LogP can substantially alter membrane permeability rates, the extent of plasma protein binding, and the propensity for non-specific target engagement.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4461 |
| Comparator Or Baseline | 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-isopropylacetamide: LogP = 1.9891 |
| Quantified Difference | ΔLogP = 0.457 (target compound is 2.9-fold more lipophilic) |
| Conditions | Computational prediction (Chemscene and Fluorochem vendor datasheets; method consistent with standard in silico LogP algorithms) |
Why This Matters
For procurement decisions, the N-propyl compound provides a distinct lipophilicity profile that cannot be replicated by the isopropyl analog; users requiring higher membrane permeability or different metabolic stability should not interchange these two compounds.
